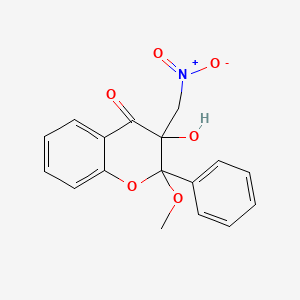

Bis(2-methylpropyl) 2-methylidenebutanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diisobutyl itaconate is an ester derivative of itaconic acid, a naturally occurring dicarboxylic acid. It is a colorless, oily liquid with a faint odor. This compound is gaining attention due to its potential applications in various fields, including polymer chemistry and materials science. Diisobutyl itaconate is valued for its ability to undergo polymerization and copolymerization, making it a versatile monomer for producing biobased polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl itaconate can be synthesized through the esterification of itaconic acid with isobutyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The reaction temperature is usually maintained between 90 and 130 degrees Celsius, and the reaction time ranges from 2 to 8 hours .

Industrial Production Methods

In industrial settings, the production of diisobutyl itaconate often involves the use of a high-efficiency catalysis-polymerization inhibition system. This system includes a strong acid ion exchange resin as the catalyst and hydroquinone as the polymerization inhibitor. This method offers advantages such as shorter reaction times, lower energy consumption, and higher selectivity, resulting in a purer product with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl itaconate undergoes various chemical reactions, including:

Polymerization and Copolymerization: It can polymerize or copolymerize with other monomers, such as methyl methacrylate and butyl acrylate, to form biobased polymers.

Esterification: The esterification of itaconic acid with isobutyl alcohol to form diisobutyl itaconate is a significant reaction.

Common Reagents and Conditions

Catalysts: Strong acid catalysts like sulfuric acid or strong acid ion exchange resins.

Polymerization Inhibitors: Hydroquinone to prevent unwanted polymerization during synthesis.

Major Products

Scientific Research Applications

Diisobutyl itaconate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of biobased polymers, which are alternatives to petroleum-based polymers.

Biomedical Materials: Research is exploring its use in biomedical materials due to its biocompatibility and potential for drug delivery systems.

Green Chemistry: It is a key component in the development of sustainable and environmentally friendly materials.

Mechanism of Action

Diisobutyl itaconate exerts its effects primarily through its ability to undergo polymerization and copolymerization. The ester groups in its structure allow it to form strong covalent bonds with other monomers, resulting in polymers with desirable mechanical properties. Additionally, its biobased nature makes it an attractive alternative to traditional petroleum-based monomers .

Comparison with Similar Compounds

Similar Compounds

Dibutyl itaconate: Another ester derivative of itaconic acid, used in similar applications but with different alkyl groups.

Dimethyl itaconate: A methyl ester of itaconic acid, also used in polymer synthesis.

Uniqueness

Diisobutyl itaconate is unique due to its specific ester groups, which impart distinct properties to the resulting polymers. Its ability to form biobased polymers with high mechanical strength and environmental sustainability sets it apart from other similar compounds .

Properties

CAS No. |

56525-14-5 |

|---|---|

Molecular Formula |

C13H22O4 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

bis(2-methylpropyl) 2-methylidenebutanedioate |

InChI |

InChI=1S/C13H22O4/c1-9(2)7-16-12(14)6-11(5)13(15)17-8-10(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

JYMCPGMXHKUZGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC(=C)C(=O)OCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)

![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)